Diethyl 2-thenylidenemalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

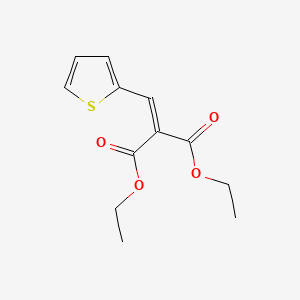

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(thiophen-2-ylmethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBXLQPLVCNKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184407 | |

| Record name | Malonic acid, (2-thenylidene)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30313-06-5 | |

| Record name | 1,3-Diethyl 2-(2-thienylmethylene)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30313-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid, (2-thenylidene)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030313065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, (2-thenylidene)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Alpha,beta Unsaturated Esters in Synthetic Chemistry

Diethyl 2-thenylidenemalonate belongs to the class of compounds known as alpha,beta-unsaturated esters. These compounds are characterized by an ester group directly attached to a carbon-carbon double bond, creating a conjugated system. fiveable.me This structural arrangement is of fundamental importance in organic synthesis for several reasons:

Versatile Reactivity: The conjugated π-system and the electron-withdrawing nature of the carbonyl group in alpha,beta-unsaturated esters create multiple reactive sites. fiveable.me This allows them to participate in a wide array of chemical reactions.

Key Building Blocks: They serve as crucial intermediates in the formation of new carbon-carbon bonds, which is a primary goal in the synthesis of complex organic molecules. fiveable.mebeilstein-journals.org

Participation in Named Reactions: Alpha,beta-unsaturated esters are key reactants in several powerful and widely used synthetic methodologies, including the Michael reaction, where they act as electrophiles, and the Claisen condensation. fiveable.me

Industrial and Biological Relevance: This class of compounds is a key structural motif in many biologically active molecules and is used in various industrial applications, such as the synthesis of polymers and lacquers. rsc.orggoogle.com The development of efficient methods to synthesize these esters, including stereoselective approaches, is an active area of research. beilstein-journals.orgrsc.org

Diethyl 2 Thenylidenemalonate As a Versatile Synthetic Intermediate

With its IUPAC name diethyl 2-(thiophen-2-ylmethylidene)propanedioate, Diethyl 2-thenylidenemalonate is a prime example of a multifunctional synthetic intermediate. nih.gov Its utility stems from the combination of the reactive alpha,beta-unsaturated ester system with the distinct properties of the thiophene (B33073) ring.

The presence of these functional groups allows it to be used in a variety of synthetic transformations. For instance, it can act as a dienophile in Diels-Alder reactions, a foundational method for constructing six-membered rings. It is also a precursor for the synthesis of various carboxylic acids through the selective hydrolysis of its ester groups. The compound's structure makes it a valuable starting material for creating more complex heterocyclic systems, which are prevalent in medicinal chemistry.

Below is a table detailing some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₄S |

| Molecular Weight | 254.30 g/mol |

| IUPAC Name | diethyl 2-(thiophen-2-ylmethylidene)propanedioate |

| CAS Number | 30313-06-5 |

| Density | 1.215 g/cm³ |

| Boiling Point | 320.4 °C at 760 mmHg |

Table generated from data retrieved from PubChem and other chemical suppliers. nih.govchemsrc.com

Academic Research Trajectories and Objectives

Conjugate Addition Reactions: this compound as a Michael Acceptor

The presence of the α,β-unsaturated diester system renders this compound an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles. vulcanchem.com This reactivity is central to its application in the synthesis of more complex molecular architectures.

The Michael addition to this compound proceeds via a 1,4-conjugate addition pathway. A nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final adduct. The reaction is highly regioselective, with the nucleophile exclusively attacking the β-position due to the electronic activation provided by the two ester groups.

A broad range of nucleophiles, or Michael donors, can be employed in the conjugate addition to this compound. These include:

Carbon Nucleophiles: Enolates derived from malonic esters, β-ketoesters, and cyanoacetates are common carbon-based Michael donors. Organometallic reagents such as organocuprates also add effectively.

Nitrogen Nucleophiles: Primary and secondary amines readily undergo aza-Michael addition to form β-amino acid derivatives.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that engage in thia-Michael additions.

Phosphorus Nucleophiles: Phosphines and phosphites can also act as Michael donors.

The versatility in the choice of Michael donors allows for the introduction of diverse functional groups and the construction of various molecular scaffolds.

The development of stereoselective Michael additions to substrates like this compound is a significant area of research.

Diastereoselective Additions: When the Michael donor or the reaction conditions are chiral, the conjugate addition can proceed with high diastereoselectivity. This allows for the control of the relative stereochemistry of the newly formed stereocenters.

Enantioselective Additions: The use of chiral catalysts, such as organocatalysts (e.g., chiral amines or thioureas) or chiral metal complexes, enables enantioselective Michael additions. These reactions can produce adducts with high enantiomeric excess, providing access to optically active compounds.

A notable example involves the asymmetric conjugate addition of various nucleophiles catalyzed by chiral squaramide organocatalysts, affording the corresponding adducts in high yields and enantioselectivities.

The enolate intermediates formed during the Michael addition can be trapped in situ by various electrophiles, leading to tandem or domino reactions. These one-pot transformations are highly efficient in rapidly building molecular complexity. For instance, a Michael addition followed by an intramolecular aldol (B89426) condensation or a cyclization can lead to the formation of carbocyclic and heterocyclic ring systems.

Diastereoselective and Enantioselective Michael Additions to this compound

Cycloaddition Reactions of this compound

As an electron-deficient alkene, this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this context, it acts as a dienophile, reacting with electron-rich dienes. The stereochemistry of the resulting cycloadducts is often predictable based on the principles of the Diels-Alder reaction.

| Reaction Type | Reactant | Product Type |

| Diels-Alder | Electron-rich Diene | Substituted Cyclohexene |

Transformations Involving the Ester Functionalities of this compound

The two diethyl ester groups of this compound can undergo a variety of chemical transformations, further expanding its synthetic utility. vulcanchem.com

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to the corresponding carboxylic acids. Basic hydrolysis (saponification) followed by acidification yields the dicarboxylic acid.

Transesterification: In the presence of an alcohol and a suitable catalyst, the ethyl esters can be converted to other esters.

Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride.

Amidation: Reaction with amines can convert the esters into amides.

These transformations allow for the modification of the ester groups post-reaction, providing access to a wider range of functionalized derivatives.

Applications of Diethyl 2 Thenylidenemalonate in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Scaffolds

The electrophilic nature of the double bond in diethyl 2-thenylidenemalonate, a result of the electron-withdrawing effects of the two ester groups, makes it an excellent Michael acceptor. This reactivity is central to its use in synthesizing a variety of heterocyclic scaffolds through reactions with binucleophilic reagents.

Thiophene-annulated pyridines, or thieno[2,3-b]pyridines, are a class of heterocyclic compounds with significant biological activities, including anticancer and antimicrobial properties. rsc.orgekb.eg The synthesis of these fused systems can be achieved through multi-step sequences where a substituted thiophene (B33073) serves as a key intermediate. A common strategy for creating substituted 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. nih.govorganic-chemistry.orgmdpi.com

While direct synthesis from this compound is not extensively documented, its structural components are amenable to established synthetic routes. For instance, the thiophene-2-carbaldehyde (B41791) used to synthesize the thenylidene malonate can be a starting point. A plausible strategy involves the reaction of a suitable ketone with an activated nitrile like malononitrile (B47326) or ethyl cyanoacetate, and sulfur, to construct a 2-aminothiophene ring. This intermediate can then undergo further cyclization reactions to form the fused pyridine (B92270) ring, leading to thieno[2,3-b]pyridine (B153569) derivatives. arkat-usa.orgsciforum.net For example, the reaction of a 2-sulfanylpyridine derivative with various reagents can yield thieno[2,3-b]pyridines. nih.gov The synthesis of these scaffolds is of high interest as they are investigated for their ability to restore the activity of anticancer drugs like topotecan (B1662842) by targeting DNA repair enzymes. rsc.org

Table 1: Illustrative Synthesis of Thieno[2,3-b]pyridine Intermediates

| Starting Material Type | Reagents | Product Type | Potential Application |

|---|---|---|---|

| 3-Cyanopyridine-2(1H)-thione | α-Chloroacetanilides, Base | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Precursor for further functionalization |

| Ketone/Aldehyde + Activated Nitrile | Elemental Sulfur, Amine Base (Gewald Reaction) | Polysubstituted 2-Aminothiophene | Key intermediate for annulation reactions |

| 2-Sulfanylpyridine derivative | ω-Bromoacetophenone | Substituted thieno[2,3-b]pyridine | Biologically active scaffolds |

The construction of polysubstituted pyridines can be achieved through various multicomponent reactions, with the Hantzsch pyridine synthesis being a classic example. wikipedia.orgscribd.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org While this compound is not a traditional β-ketoester, its activated alkene structure allows it to participate in related pyridine syntheses. A modified approach involves a one-pot, three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate, which proceeds under mild, acid-free conditions to yield polysubstituted pyridines with complete regioselectivity. organic-chemistry.org this compound can be envisioned as a substrate in similar multicomponent reactions where its double bond is the target of nucleophilic attack by an enamine intermediate, followed by cyclization and aromatization to furnish a highly substituted pyridine ring. academie-sciences.frnih.gov

Pyrrole (B145914) synthesis can be accomplished through methods like the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound and a primary amine. google.com The structure of this compound is well-suited for conversion into a 1,4-dicarbonyl precursor. This can be achieved via a Michael addition reaction, where a nucleophile adds to the β-position of the thenylidene group, followed by transformation of the malonate ester groups. Another approach involves the synthesis of pyrroles from 2,3-dihydrofuran (B140613) precursors. uminho.pt These dihydrofurans can be formed by the Michael addition of β-dicarbonyl compounds to dehydroalanine (B155165) derivatives; a similar strategy could potentially be adapted using this compound as the Michael acceptor to generate an intermediate that, upon reaction with an amine, could cyclize to form a pyrrole ring. uminho.ptresearchgate.net

The reactivity of this compound as a Michael acceptor extends to its use in synthesizing oxygen and sulfur-containing heterocycles. Reaction with binucleophiles containing oxygen or sulfur atoms can lead to the formation of various ring systems. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolidine (B1218672) or pyridazinone structures after initial Michael addition followed by intramolecular cyclization.

The synthesis of sulfur-containing heterocycles can be achieved by the thia-Michael addition of sulfur nucleophiles. srce.hr The addition of thiols to the activated double bond of this compound is an efficient process for C-S bond formation. nih.govresearchgate.net If a molecule containing two thiol groups (a dithiol) is used, a subsequent cyclization reaction can lead to the formation of sulfur-containing rings such as 1,3-dithianes or thiepanes, depending on the length of the linker between the thiol groups.

Preparation of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrroles)

This compound as a Synthon for Carbon-Carbon Bond Formation

The core reactivity of this compound that defines its role as a synthon is the Michael addition reaction. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). nih.govuminho.pt The malonate group's electron-withdrawing nature polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles, known as Michael donors.

Typical Michael donors include enolates derived from ketones, β-ketoesters, and malonates, as well as enamines and organocuprates. uminho.ptresearchgate.net The reaction of this compound with such a donor results in the formation of a new carbon-carbon bond, creating a more complex acyclic structure that serves as an intermediate for further transformations. mdpi.com

Table 2: Examples of Michael Donors for Reaction with this compound

| Michael Donor Class | Specific Example | Resulting Intermediate Type |

|---|---|---|

| Malonate Esters | Diethyl malonate | 1,1,3,3-Tetracarboxylate derivative |

| β-Ketoesters | Ethyl acetoacetate | 1,3-Dicarbonyl-5-ketoester derivative |

| Cyclic Ketones | Cyclohexanone (as enolate/enamine) | 2-(Dicarboxy(thienyl)methyl)cyclohexanone |

| Organometallic Reagents | Lithium dimethylcuprate | Product of conjugate methyl addition |

| Thiols | Thiophenol | 3-(Phenylthio)-2-thenylmalonate derivative |

This initial C-C bond formation is often the first step in a tandem reaction sequence. For example, the product of a Michael addition can undergo an intramolecular aldol (B89426) condensation, a sequence known as the Robinson annulation, to form a six-membered ring. uminho.pt This highlights the utility of this compound as a key building block for constructing polycyclic systems.

Precursor in the Synthesis of Biologically Active Compounds

The heterocyclic scaffolds synthesized from this compound are often associated with significant biological activity. Thieno[2,3-b]pyridines, for instance, are known for their potential as antimicrobial and anticancer agents. ekb.eg One study reported the synthesis of thieno[2,3-b]pyridine derivatives that showed potent cytotoxicity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. ekb.eg Another series of thiophene-based heterocycles, derived from thiophene-2-carbohydrazide, exhibited promising antimicrobial activity against various bacterial and fungal strains, including Clostridium difficile. nih.gov

The pyrrole ring is another crucial pharmacophore found in many drugs. For example, N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, also known as Sunitinib, is a receptor tyrosine kinase inhibitor used in cancer therapy. google.com While the industrial synthesis of Sunitinib follows specific routes, the core pyrrole structure can be assembled through various methods, such as the Knorr or Paal-Knorr syntheses. metu.edu.trsioc-journal.cn A synthetic strategy that utilizes this compound to construct a suitably substituted pyrrole intermediate could therefore provide a pathway to novel analogues of such drugs.

Utility in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an emerging area of interest. The conjugated system within the molecule, encompassing the thiophene ring and the electron-deficient double bond, suggests potential for creating functional materials such as dyes or organic electronic components. The thiophene ring itself is a fundamental unit in conducting polymers.

The activated double bond of this compound makes it a potential monomer for polymerization reactions. Specifically, it could undergo anionic vinyl polymerization or conjugate addition polymerization. wikipedia.org In conjugate addition polymerization, the chain growth occurs through a step-wise Michael addition mechanism. wikipedia.org The reaction between a dinucleophile (e.g., a diamine or dithiol) and a bis-acceptor monomer can lead to the formation of linear polymers. If this compound were incorporated into a polymer backbone, the ester groups of the malonate moiety would be available for post-polymerization modification. nih.gov This could allow for the attachment of various functional groups, drugs, or stimuli-responsive units, creating smart polymers for applications in drug delivery or sensor technology. nih.govscirp.orgdovepress.com

Furthermore, the structural motifs present in this compound are found in various dyes. The combination of an electron-rich heterocycle (thiophene) and electron-withdrawing groups is a common design principle for chromophores. sioc-journal.cn By modifying the thiophene ring or reacting the malonate group, it may be possible to synthesize novel azo dyes or other classes of colorants. youtube.com

Spectroscopic and Analytical Characterization Techniques for Diethyl 2 Thenylidenemalonate and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint."

For Diethyl 2-thenylidenemalonate, the key functional groups—the α,β-unsaturated ester and the thiophene (B33073) ring—give rise to characteristic absorption bands. The extensive conjugation in the molecule, involving the thiophene ring, the exocyclic C=C double bond, and the two C=O groups, significantly influences the positions of these bands.

Key Research Findings: The IR spectrum of this compound is expected to display several distinct peaks that confirm its structure. The carbonyl (C=O) stretching vibration of the diethyl ester groups is particularly informative. In a saturated aliphatic ester, this band typically appears around 1735-1750 cm⁻¹. However, due to conjugation with the thenylidene C=C double bond, this absorption is shifted to a lower wavenumber, generally appearing in the 1725-1710 cm⁻¹ region.

The stretching vibration of the C=C double bond is expected in the 1640-1610 cm⁻¹ range. Its intensity is enhanced due to the conjugation with the carbonyl groups. The spectrum also contains absorptions corresponding to C-O stretching of the ester groups, typically found between 1300 cm⁻¹ and 1100 cm⁻¹.

Vibrations associated with the thiophene ring and C-H bonds are also prominent. The C-H stretching of the thiophene ring appears above 3000 cm⁻¹, usually around 3100 cm⁻¹. In contrast, the C-H stretching vibrations of the aliphatic ethyl groups are observed just below 3000 cm⁻¹. The region below 900 cm⁻¹ contains C-H out-of-plane bending vibrations which can provide information about the substitution pattern of the thiophene ring.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| ~3100 | C-H Stretch | Thiophene Ring | Medium |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl groups) | Medium-Strong |

| 1725-1710 | C=O Stretch (Conjugated) | Ester | Strong |

| 1640-1610 | C=C Stretch (Conjugated) | Alkene | Medium-Strong |

| ~1520 | C=C Stretch | Thiophene Ring | Medium |

| 1300-1100 | C-O Stretch | Ester | Strong |

| ~850 | C-H Out-of-Plane Bend | Thiophene Ring | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophore—the part of the molecule responsible for light absorption.

The structure of this compound contains an extended conjugated system composed of the thiophene ring, the vinylic double bond, and the two carbonyl groups. This extensive chromophore allows for specific electronic transitions, primarily π → π* and n → π* transitions.

Key Research Findings: The most intense absorption in the UV-Vis spectrum of this compound is attributed to a π → π* transition. libretexts.org This involves the promotion of an electron from a bonding π-orbital, which is the highest occupied molecular orbital (HOMO), to an antibonding π*-orbital, the lowest unoccupied molecular orbital (LUMO). libretexts.org Conjugation significantly narrows the HOMO-LUMO energy gap, shifting the λmax to longer wavelengths, which are readily detectable by standard spectrophotometers. libretexts.org For a closely related derivative, Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate, UV absorption has been noted at a λmax of 254 nm, suggesting the primary absorption for this compound occurs in this region.

A second, much weaker absorption corresponding to an n → π* transition is also expected. This transition involves exciting a non-bonding electron (from the lone pairs of the ester oxygen atoms) into an antibonding π-orbital. libretexts.org These transitions are typically of lower energy (longer wavelength) than π → π transitions but have significantly lower molar absorptivity. libretexts.org

| Transition Type | Orbitals Involved | Expected λmax Region | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | ~250-320 nm | High (~10,000 L·mol⁻¹·cm⁻¹ or greater) |

| n → π | Non-bonding (O lone pair) → LUMO (π) | >320 nm | Low (<2,000 L·mol⁻¹·cm⁻¹) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can construct a detailed model of the electron density and, consequently, the exact positions of atoms within the crystal lattice. This technique yields crucial data on bond lengths, bond angles, and intermolecular interactions.

Key Research Findings: While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of related diethyl ester derivatives provides a clear illustration of the detailed structural information that can be obtained. For example, the crystal structure of Diethyl 6,12-bis(4-fluorophenyl)-2,10-dimethoxy-3,9-diphenyl-3,9-diazatetracyclo[6.4.0.02,7.04,11]dodecane-1,5-dicarboxylate has been determined, revealing its complex three-dimensional architecture. researchgate.net

Such studies on related structures confirm the planarity of conjugated systems and provide exact measurements of the geometric parameters. For this compound, a crystallographic study would precisely define the conformation of the ethyl ester groups relative to the conjugated plane and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of molecules in the solid state. The data table below is for a representative complex diethyl ester derivative and demonstrates the type of parameters obtained from an X-ray diffraction experiment. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.0754(7) |

| b (Å) | 12.8680(6) |

| c (Å) | 20.8143(10) |

| α (°) | 90 |

| β (°) | 108.675(2) |

| γ (°) | 90 |

| Volume (ų) | 3569.1(3) |

| Z (Molecules per unit cell) | 4 |

Data from the crystal structure of Diethyl 6,12-bis(4-fluorophenyl)-2,10-dimethoxy-3,9-diphenyl-3,9-diazatetracyclo[6.4.0.02,7.04,11]dodecane-1,5-dicarboxylate. researchgate.net

Computational and Theoretical Investigations of Diethyl 2 Thenylidenemalonate

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure is fundamental to a molecule's properties. Electronic structure calculations, often employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, would reveal the distribution of electrons within Diethyl 2-thenylidenemalonate. These calculations are crucial for understanding its stability and electrical properties. cecam.orgrsc.org

Molecular Orbital (MO) theory, a cornerstone of quantum chemistry, would describe how the atomic orbitals of the constituent atoms combine to form molecular orbitals that span the entire molecule. ck12.orgutah.eduyoutube.comlibretexts.org An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy and shape of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack, respectively, and the HOMO-LUMO energy gap would provide a measure of the molecule's kinetic stability and electronic excitation potential.

Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of organic molecules. mdpi.commdpi.com DFT calculations could be used to determine a variety of reactivity descriptors for this compound. These descriptors, such as chemical potential, hardness, and electrophilicity index, quantify the molecule's tendency to donate or accept electrons. mdpi.com

Furthermore, DFT is instrumental in mapping out the potential energy surfaces of chemical reactions. ijcce.ac.ir This would allow for the detailed investigation of reaction mechanisms involving this compound, identifying transition states and calculating activation energies. Such studies would be invaluable for understanding its synthesis and its behavior in various chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. nih.govmddbr.euencyclopedia.pubrsc.org By simulating the motion of atoms and molecules, MD can reveal how this compound interacts with solvents and other molecules, its conformational flexibility at different temperatures, and how it might bind to a biological target.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. mdpi.comrsc.org For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, its Infrared (IR) and Raman vibrational frequencies, and its Ultraviolet-Visible (UV-Vis) electronic absorption spectra. bohrium.com Time-dependent DFT (TD-DFT) is a common method for predicting electronic spectra. bohrium.com Agreement between predicted and experimental spectra would provide strong evidence for the accuracy of the computed molecular structure and electronic properties.

While detailed research findings on these specific computational aspects of this compound are not currently published, the established theoretical frameworks provide a clear roadmap for future investigations that will undoubtedly uncover the rich chemical and physical properties of this compound.

Conclusion and Future Perspectives in Diethyl 2 Thenylidenemalonate Research

Advancements in Asymmetric Catalysis for Diethyl 2-thenylidenemalonate Transformations

The creation of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the stereochemistry of a drug can dictate its efficacy and safety. This compound, being a prochiral substrate, is an ideal candidate for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. csic.es

Future research is expected to focus heavily on the application of various asymmetric catalytic systems to reactions involving this compound. Key areas of advancement will likely include:

Organocatalysis: Chiral organocatalysts, such as amines and phosphoric acids, have emerged as powerful tools for stereoselective synthesis. snnu.edu.cn The development of novel, axially chiral organocatalysts could enable highly enantioselective cascade reactions, such as Michael-addition/cyclization sequences, using this compound as the starting electrophile. snnu.edu.cn This strategy offers a direct route to complex, chiral thiophene-containing spirocycles.

Transition-Metal Catalysis: Chiral metal complexes, particularly those of copper, palladium, and rhodium, are highly effective in a range of asymmetric transformations. For substrates like this compound, the asymmetric Friedel-Crafts alkylation of electron-rich nucleophiles (e.g., indoles) is a promising avenue. mdpi.com Research will likely target the design of new chiral ligands, such as bis(oxazolinyl)thiophenes, to improve the enantioselectivity and broaden the scope of these reactions. mdpi.com

Photocatalysis: Enantioselective photochemistry represents a cutting-edge field where light is used to drive stereoselective reactions. nih.gov The use of chiral sensitizers or chiral Brønsted acids that can form a chiral complex with the substrate could enable enantioselective [2+2] photocycloaddition reactions with this compound, leading to the synthesis of novel, optically active thienyl-substituted cyclobutanes. nih.govnih.gov

The table below summarizes potential asymmetric catalytic systems and their expected outcomes for this compound.

| Catalysis Type | Catalyst Class Example | Potential Reaction | Chiral Product |

| Organocatalysis | Axially Chiral Phosphoric Acid | Michael Addition-Cyclization | Spirocyclic Thiophenes |

| Metal Catalysis | Chiral Bis(oxazoline)-Copper Complex | Friedel-Crafts Alkylation | Chiral Thienyl-Indole Adducts |

| Photocatalysis | Chiral Thioxanthone Sensitizer | [2+2] Photocycloaddition | Chiral Thienyl-Cyclobutanes |

Exploration of Novel Reactivity Patterns and Synthetic Utilities

Beyond its classic role as a Michael acceptor, the unique electronic and structural features of this compound open the door to novel reactivity patterns. Future research will likely explore its utility in more complex and efficient synthetic strategies.

A key area of growth is in multicomponent reactions (MCRs) , where three or more reactants combine in a single operation to form a complex product, enhancing efficiency and atom economy. mdpi.com By analogy with similar building blocks like diethyl malonate, this compound is a prime candidate for developing new MCRs to rapidly construct libraries of diverse heterocyclic compounds. researchgate.net For instance, a three-component reaction between a mercapto-aldehyde, an amine, and this compound could provide a direct, convergent route to highly substituted thieno[2,3-b]pyran derivatives.

The dienophilic nature of the activated double bond in this compound also makes it a valuable partner in Diels-Alder reactions . This pericyclic reaction allows for the construction of complex, six-membered ring systems containing the thiophene (B33073) moiety, which are difficult to access through other means. Furthermore, the development of phosphine-catalyzed enantioselective [4+2] annulations using activated alkenes suggests a promising future for asymmetric dearomatization-aromatization strategies involving this compound to access chiral dihydrodibenzothiophenes. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis is increasingly driven by the adoption of flow chemistry and automated platforms. These technologies offer improved safety, reproducibility, and scalability compared to traditional batch methods. mdpi.com

Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields and purity. beilstein-journals.orgrsc.org The synthesis of this compound itself, as well as its subsequent transformations, could be significantly optimized using flow technology. This is particularly advantageous for handling potentially hazardous reagents or unstable intermediates, and for facilitating scale-up from laboratory to industrial production. mdpi.com

Automated Synthesis: The demand for large libraries of compounds for high-throughput screening in drug discovery has spurred the development of automated synthesis platforms. organic-chemistry.org Robotic synthesizers can perform and purify numerous reactions in parallel, dramatically accelerating the discovery process. Thiophene-containing scaffolds are frequently targeted for such libraries due to their prevalence in bioactive molecules. this compound is an ideal building block for these platforms, enabling the automated, diversity-oriented synthesis of novel thiophene derivatives for biological evaluation. organic-chemistry.org

| Technology | Advantage for this compound Research |

| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability of synthesis and transformations. |

| Automated Synthesis | Rapid generation of diverse compound libraries for high-throughput screening in drug and agrochemical discovery. |

Potential for New Applications in Pharmaceutical and Agrochemical Industries

The thiophene core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. encyclopedia.pubrroij.com Derivatives of this compound are poised to contribute significantly to the discovery of new therapeutic and crop protection agents.

Pharmaceutical Industry: The versatility of this compound allows it to serve as a precursor to a wide array of complex molecules with potential therapeutic value. Thiophene derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. encyclopedia.pub The ability to generate large, diverse libraries of novel thiophene-containing compounds through the methods described above will provide a rich source of candidates for drug discovery programs. mdpi.commdpi.com

Agrochemical Industry: There is a continuous need for new, effective, and safe agrochemicals such as herbicides, fungicides, and pesticides. connectjournals.com Heterocyclic compounds, including thiophenes, are a mainstay in this sector. connectjournals.com Notably, derivatives of the malonate portion of the molecule, such as 2-thiophene acetic acid, have been identified as key intermediates in the synthesis of pesticides, bactericides, and herbicides. google.com This provides a direct and compelling rationale for the exploration of this compound derivatives as a source of new agrochemical leads.

Q & A

Basic: What are the established synthetic routes for Diethyl 2-thenylidenemalonate, and what key reaction conditions influence yield?

This compound is typically synthesized via Knoevenagel condensation , involving the reaction of diethyl malonate with a thenylidene aldehyde or ketone derivative. Key steps include:

- Base-catalyzed condensation : Employing catalysts like piperidine or ammonium acetate in refluxing ethanol or toluene to facilitate enolate formation and subsequent coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or methanol balances cost and safety .

- Temperature control : Reactions often require 60–100°C to drive equilibrium toward product formation .

Critical factors : Excess diethyl malonate improves conversion rates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in cyclization reactions?

Density functional theory (DFT) calculations and molecular docking studies are instrumental in:

- Transition-state analysis : Identifying energy barriers for intramolecular cyclization, particularly for forming five- or six-membered rings .

- Electronic effects : Predicting regioselectivity by analyzing electron density distribution at the α,β-unsaturated carbonyl moiety .

- Solvent interactions : Simulating solvent polarity effects on reaction pathways using COSMO-RS models .

Validation : Compare computational results with experimental NMR and X-ray crystallography data to refine predictive accuracy .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Effective purification involves:

- Liquid-liquid extraction : Separating unreacted starting materials using ethyl acetate/water phases .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:2) resolves ester derivatives .

- Recrystallization : Using ethanol or methanol at low temperatures (<0°C) to obtain high-purity crystals .

Purity assessment : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry .

Advanced: How do structural modifications of the thenylidene group impact biological activity in antimicrobial assays?

Substituent effects are evaluated through:

- SAR studies : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thenylidene moiety enhances antimicrobial potency against Gram-negative bacteria by disrupting membrane integrity .

- Enzyme inhibition assays : Testing against bacterial dihydrofolate reductase (DHFR) reveals competitive inhibition patterns via malonate coordination to the active site .

- Cytotoxicity profiling : Compare selectivity ratios (IC₅₀ for pathogens vs. mammalian cells) using MTT assays to optimize therapeutic windows .

Data interpretation : Cross-validate results with molecular dynamics simulations to resolve discrepancies in activity across bacterial strains .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of the α,β-unsaturated ester (δ 6.5–7.2 ppm for vinyl protons; δ 165–170 ppm for carbonyl carbons) .

- IR spectroscopy : Identify C=O stretches (~1720 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry and crystal packing, critical for patent applications .

Advanced: How can conflicting data on the compound’s stability under acidic conditions be resolved?

Contradictions in hydrolytic stability arise from:

- pH-dependent degradation : Kinetic studies under controlled pH (2–7) using UV-Vis spectroscopy reveal rapid ester hydrolysis below pH 4 .

- Counterion effects : Buffering with phosphate vs. acetate alters degradation rates due to nucleophilic catalysis .

- Accelerated stability testing : Use Arrhenius plots (40–80°C) to extrapolate shelf-life under ambient conditions .

Mitigation : Formulate with enteric coatings or lyophilize for long-term storage .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate .

First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: What strategies optimize the enantioselective synthesis of this compound derivatives?

- Chiral catalysts : Employ Jacobsen’s thiourea or Cinchona alkaloids to induce asymmetry in Michael additions .

- Solvent engineering : Use tert-butanol to enhance catalyst solubility and enantiomeric excess (ee >90%) .

- Dynamic kinetic resolution : Combine lipases (e.g., CAL-B) with racemization agents for dynamic control .

Analysis : Chiral HPLC (Chiralpak AD-H column) quantifies ee, while NOESY confirms stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.